molecular formula C17H27BClNO3 B1420417 3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride CAS No. 1073371-76-2

3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride

Cat. No. B1420417
M. Wt: 339.7 g/mol
InChI Key: SESGBRITCBGLIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride is a type of boronic ester . Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction .


Synthesis Analysis

The synthesis of pinacol boronic esters involves a process known as protodeboronation . This process is not well developed, but recent studies have reported catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach . This approach, paired with a Matteson–CH2–homologation, allows for formal anti-Markovnikov alkene hydromethylation .


Molecular Structure Analysis

The molecular formula of 3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride is C16H24BNO3 . The synthetically versatile pinacol boronic ester group (Bpin) is generally thought of as a bulky moiety because of the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .


Chemical Reactions Analysis

Pinacol boronic esters are used in various chemical reactions. One notable reaction is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . 3-((Morpholino)methyl)phenylboronic acid pinacol ester can be used as a reactant in the palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize biaryl derivatives .

Scientific Research Applications

1. Catalytic Protodeboronation of Pinacol Boronic Esters

  • Summary of Application: Pinacol boronic esters, including “3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride”, are highly valuable building blocks in organic synthesis . This research focuses on the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .
  • Methods of Application: The process involves pairing with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation . This is a valuable but previously unknown transformation .
  • Results or Outcomes: The hydromethylation sequence was applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

2. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents

  • Summary of Application: The solubilities of phenylboronic acid, its pinacol ester, and azaester in organic solvents have been determined experimentally . This research is important for the correct selection of the solvent for a particular reaction or for purification of the products by crystallization .
  • Methods of Application: The solubilities were determined by a dynamic method, in which the disappearance of turbidity was determined by measuring light intensity using a luminance probe .
  • Results or Outcomes: Pinacol ester and azaester show better solubility than the parent acid in all tested solvents . For both esters, the highest solubility is observed in chloroform and the lowest in the hydrocarbon .

3. Preparation of Sulfinamide Derivatives

  • Summary of Application: Phenylboronic acid pinacol ester can be used to prepare sulfinamide derivatives by reacting with diethylaminosulfur trifluoride (DAST) and potassium phenyltrifluoroborate .
  • Methods of Application: The specific experimental procedures are not detailed in the source .
  • Results or Outcomes: The specific outcomes are not detailed in the source .

Future Directions

The future directions of research involving 3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride could involve further development of the protodeboronation process , as well as exploration of its use in other types of chemical reactions beyond the Suzuki–Miyaura coupling reaction .

properties

IUPAC Name

4-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3.ClH/c1-16(2)17(3,4)22-18(21-16)15-7-5-6-14(12-15)13-19-8-10-20-11-9-19;/h5-7,12H,8-11,13H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SESGBRITCBGLIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CN3CCOCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride

CAS RN

1073371-76-2
Record name 4-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride
Reactant of Route 2
Reactant of Route 2
3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride
Reactant of Route 3
Reactant of Route 3
3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride
Reactant of Route 4
Reactant of Route 4
3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride
Reactant of Route 5
Reactant of Route 5
3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride
Reactant of Route 6
Reactant of Route 6
3-((Morpholino)methyl)phenylboronic acid pinacol ester hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.